molecular formula C20H20N4O7S3 B2357168 4-(N,N-diethylsulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide CAS No. 330201-84-8

4-(N,N-diethylsulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Cat. No. B2357168
CAS RN: 330201-84-8
M. Wt: 524.58
InChI Key: WZWFRVGPIYGQPG-UHFFFAOYSA-N
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Description

4-(N,N-diethylsulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a sulfonamide derivative that has been shown to possess promising biological activities, including anticancer and antibacterial properties. In

Scientific Research Applications

Antimicrobial and Antifungal Action

4-(N,N-diethylsulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is part of a class of compounds with significant antimicrobial and antifungal properties. Research indicates that similar compounds have demonstrated sensitivity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, highlighting their potential in treating microbial infections (Sych et al., 2019).

Cardiac Electrophysiological Activity

Compounds related to 4-(N,N-diethylsulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide have been explored for their cardiac electrophysiological activity. These compounds have shown promise as class III agents, which indicates potential applications in cardiac arrhythmias (Morgan et al., 1990).

Anticancer Properties

Several studies have focused on the synthesis of derivatives of this compound for anticancer applications. For example, derivatives have shown significant proapoptotic activity in melanoma cell lines and inhibitory effects against human carbonic anhydrase isoforms, suggesting potential in cancer therapeutics (Yılmaz et al., 2015).

Carbonic Anhydrase Inhibition

These compounds have been studied for their inhibitory effects on carbonic anhydrase isoenzymes, which is crucial in many physiological processes. Inhibitors of carbonic anhydrase have therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness (Supuran et al., 2013).

properties

IUPAC Name

4-(diethylsulfamoyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O7S3/c1-3-23(4-2)34(30,31)17-9-5-14(6-10-17)19(25)22-20-21-13-18(32-20)33(28,29)16-11-7-15(8-12-16)24(26)27/h5-13H,3-4H2,1-2H3,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWFRVGPIYGQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diethylsulfamoyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

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